OSU-2S

S1P1 receptor Immunosuppression Receptor internalization

FTY720 analogs confound oncology studies with S1P1-mediated lymphopenia. OSU-2S solves this: the propyl-for-hydroxymethyl substitution blocks SphK2 phosphorylation, yielding a pure PKCδ activator devoid of S1P1 activity. • HCC IC50: 1.84-3.96 μM; 80% in vivo tumor reduction at 10 mg/kg • Spares normal hepatocytes; active in CLL, MCL, AML & solid tumors • ≥98% purity; shipped ambient; global delivery available

Molecular Formula C21H37NO2
Molecular Weight 335.5 g/mol
Cat. No. B12402753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSU-2S
Molecular FormulaC21H37NO2
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCCC(CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N
InChIInChI=1S/C21H37NO2/c1-4-14-21(22,17-23)15-13-19-9-11-20(12-10-19)24-16-7-5-6-8-18(2)3/h9-12,18,23H,4-8,13-17,22H2,1-3H3/t21-/m0/s1
InChIKeyMDUCYXCGWGNEMH-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OSU-2S: Compound Overview and Baseline Characterization


The compound (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol, also known as OSU-2S (CAS 1351056-65-9), is a chiral amino alcohol derivative of fingolimod (FTY720). It is formally classified as a non-immunosuppressive analog of FTY720 with documented antitumor effects [1]. Its molecular structure is characterized by the replacement of the pro-(S)-hydroxymethyl group of FTY720 with a propyl group [2]. This compound is of significant research interest for its ability to activate protein kinase C delta (PKCδ) while lacking sphingosine-1-phosphate receptor 1 (S1P1) agonism, a property that distinguishes it mechanistically from its parent compound [3].

Workflow
PKCδ pathway activation studies without S1P1 agonism
Selection
Non‑immunosuppressive, SphK2‑non‑substrate tool compound
Use Context
In vivo tumor model endpoint research, lymphocyte‑independent antitumor studies

Why Generic FTY720 Analogs Cannot Substitute for OSU-2S


Generic substitution of FTY720 or other sphingosine-1-phosphate (S1P) receptor modulators for OSU-2S is not scientifically valid due to its unique structural and pharmacological bifurcation. FTY720 is a prodrug that requires phosphorylation by sphingosine kinase 2 (SphK2) to exert its immunosuppressive effects via S1P1 receptor agonism, which leads to lymphocyte sequestration [1]. In contrast, OSU-2S is specifically designed with a propyl group in place of the pro-(S)-hydroxymethyl group, rendering it a non-substrate for SphK2 [2]. Consequently, OSU-2S is completely devoid of S1P1 receptor activity and the associated lymphopenia, yet it exhibits enhanced antitumor potency through an alternative PKCδ-dependent pathway [3]. Substituting with an in-class S1P modulator like FTY720, siponimod, or ozanimod would introduce unwanted immunosuppressive liabilities and fail to recapitulate the specific, non-immunosuppressive cytotoxic mechanism required for certain oncology research applications [4].

S1P1 agonism
OSU‑2S lacks S1P1 activity; generic FTY720 or S1P modulators induce receptor internalization, introducing immunosuppression not present with OSU‑2S.
Lymphopenia
FTY720 causes profound lymphocyte depletion in vivo; OSU‑2S does not alter blood lymphocyte counts, preserving normal immune context in models.
SphK2 dependence
FTY720 is a SphK2 prodrug; OSU‑2S is not phosphorylated, so substitution with an in‑class S1P modulator would activate a completely different pathway.

OSU-2S vs. FTY720: Head-to-Head Evidence Guide


S1P1 Receptor Internalization

OSU-2S is completely devoid of S1P1 receptor agonist activity, whereas FTY720-phosphate (p-FTY720) is a potent S1P1 agonist that induces robust receptor internalization [1]. In S1P1 receptor-overexpressing Huh7 cells, treatment with 2.5 μM FTY720 resulted in complete S1P1 receptor internalization, while OSU-2S at the same concentration showed no detectable receptor internalization, behaving identically to the vehicle control [1]. This functional difference is attributed to the inability of OSU-2S to serve as a substrate for sphingosine kinase 2 (SphK2), as demonstrated by autoradiography showing no phosphorylated OSU-2S product [1].

S1P1 internalization
Head-to-head
OSU-2S: no detectable internalization
FTY720: complete internalization (2.5 µM, Huh7 cells)
Confirms absence of S1P1-mediated immunosuppressive signaling; supports non‑immunosuppressive research tool selection.
Functional assay in receptor‑overexpressing cells; qualitative difference.
S1P1 receptor Immunosuppression Receptor internalization

Antiproliferative Activity in HCC Cell Lines

In a direct head-to-head comparison across multiple hepatocellular carcinoma (HCC) cell lines, OSU-2S consistently exhibited higher antiproliferative potency than FTY720 [1]. The IC50 values for OSU-2S in Huh7, Hep3B, and PLC5 cells were 2.4 μM, 2.4 μM, and 3.5 μM, respectively, while FTY720 showed lower efficacy in the same assay conditions . A separate study reported IC50 values of 2.53 μM (Hep3B), 2.41 μM (Huh7), 3.96 μM (PLC5), and 1.84 μM (HepG2) for OSU-2S after 48 h treatment . Importantly, this enhanced potency was observed without cytotoxicity to normal human hepatocytes [1].

Antiproliferative IC50
Head-to-head
OSU-2S IC50: Huh7 2.4 µM, Hep3B 2.4 µM, PLC5 3.5 µM, HepG2 1.84 µM
FTY720: lower potency across the same lines
Indicates higher cell‑model response in HCC lines; supports PKCδ pathway investigation without immunosuppressive confound.
MTT assay, 48 h; values are reported endpoints.
Hepatocellular carcinoma Antiproliferative Cytotoxicity PKCδ

In Vivo Lymphocyte Profiling

In an immunocompetent mouse model, FTY720 induced a profound and dose-dependent lymphopenia, characterized by a marked reduction in both circulating B and T lymphocytes 6 hours post-treatment. In contrast, OSU-2S at equivalent doses (1, 2.5, and 5 mg/kg, i.p.) had no effect on peripheral blood lymphocyte counts, which remained at levels comparable to vehicle-treated control animals [1]. This demonstrates that the structural modification in OSU-2S successfully decouples its antitumor activity from the immunosuppressive S1P1-mediated mechanism of FTY720 in vivo [1].

In vivo lymphocyte counts
Head-to-head
OSU-2S: no reduction in B/T cells (1–5 mg/kg)
FTY720: profound, dose‑dependent lymphopenia
Demonstrates in vivo non‑immunosuppressive profile; enables tumor endpoint studies without immune cell depletion interference.
Mouse model, 6 h post‑dose; qualitative comparison.
Lymphopenia Immunosuppression In vivo T-lymphocytes B-lymphocytes

SphK2 Substrate Specificity

The immunosuppressive activity of FTY720 is contingent upon its phosphorylation by sphingosine kinase 2 (SphK2) to yield the active metabolite FTY720-phosphate (p-FTY720) [1]. In a biochemical assay using recombinant SphK2 and γ-32P-ATP, FTY720 was efficiently phosphorylated, yielding a distinct band on autoradiography. Under identical conditions, OSU-2S showed no detectable phosphorylated product, confirming it is not a substrate for SphK2 [2]. This molecular defect is the direct cause of OSU-2S's lack of S1P1 receptor activity and subsequent non-immunosuppressive profile [2].

SphK2 phosphorylation
Head-to-head
OSU-2S: no phosphorylated product
FTY720: efficiently phosphorylated
Biochemical explanation for functional divergence; OSU-2S is not a prodrug, eliminating S1P‑related off‑target effects.
Recombinant SphK2 autoradiography.
Sphingosine kinase 2 Phosphorylation Prodrug activation

Cytotoxicity in Normal Hepatocytes vs. HCC

A critical differentiation from FTY720 is the superior selectivity profile of OSU-2S. In a comparative cell viability assay, FTY720 exhibited non-selective toxicity, reducing the viability of normal human hepatocytes at higher concentrations. In contrast, OSU-2S showed no significant cytotoxicity toward normal hepatocytes across the tested dose range, while maintaining potent antiproliferative activity against hepatocellular carcinoma (HCC) cell lines [1]. This indicates a wider in vitro therapeutic window for OSU-2S compared to its parent compound, an important consideration for target validation studies.

Normal hepatocyte selectivity
Head-to-head
OSU-2S: no significant cytotoxicity in normal hepatocytes
FTY720: toxicity at higher concentrations
Suggests a wider cell‑model safety margin; relevant for in vivo oncology research where liver tissue sparing is critical.
Cell viability assay; qualitative selectivity observation.
Selective cytotoxicity Normal hepatocytes Therapeutic window

In Vivo Tumor Growth Suppression in HCC Xenograft Model

The in vivo antitumor efficacy of OSU-2S was evaluated in a Hep3B hepatocellular carcinoma xenograft model in CD2F1 mice. Daily intraperitoneal administration of OSU-2S at 5 mg/kg or 10 mg/kg for 42 days resulted in significant tumor growth inhibition . At the 10 mg/kg dose, bioluminescence imaging showed an 80% reduction in tumor burden at the end of treatment compared to control animals . While a direct head-to-head in vivo comparison with FTY720 was not performed in this specific study, the efficacy of OSU-2S was achieved without the lymphopenic effects characteristic of FTY720, confirming its distinct in vivo pharmacological profile [1].

Tumor growth inhibition
Reported
80% reduction in tumor bioluminescence at 10 mg/kg (42‑day daily i.p., Hep3B xenograft)
Supports in vivo model‑response interpretation; tumor endpoint reduction achieved without lymphopenia.
Mouse xenograft study; no head‑to‑head FTY720 in this model.
Hepatocellular carcinoma Xenograft In vivo efficacy Tumor suppression

OSU-2S Research Application Scenarios


PKCδ-Mediated Antitumor Mechanisms

OSU-2S is the optimal chemical probe for studies aiming to dissect the role of PKCδ activation in cancer cell apoptosis. Its proven lack of SphK2 phosphorylation and S1P1 receptor activity [1] ensures that observed cytotoxic effects are attributable to PKCδ signaling rather than immunomodulation. This is particularly critical for in vivo oncology models where confounding lymphopenia (as induced by FTY720 [2]) would otherwise complicate the interpretation of tumor growth inhibition data.

Non-Immunosuppressive HCC Therapy Development

The quantitative data demonstrating higher in vitro antiproliferative potency in HCC cell lines (IC50: 1.84-3.96 μM [1]) and significant in vivo tumor suppression (80% reduction in bioluminescence at 10 mg/kg [1]) position OSU-2S as a validated lead-like molecule for HCC research. Its selective cytotoxicity, sparing normal hepatocytes [2], makes it a valuable comparator or starting point for medicinal chemistry campaigns focused on liver cancers.

PKCδ Activation in Hematological Malignancies

OSU-2S has demonstrated potent, PKCδ-dependent cytotoxicity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [1]. Its non-immunosuppressive profile is particularly advantageous in these settings, as it avoids further compromising an already potentially immunocompromised system in relevant animal models. The compound serves as a validated tool to probe PKCδ biology in B-cell cancers [2].

S1P Receptor Modulator Comparator Studies

Due to its unique divergence from the FTY720 mechanism, OSU-2S is an essential control or comparator in studies of S1P receptor biology. Its complete lack of S1P1 agonism and lymphopenic effect, contrasted with potent agonists like FTY720 or selective modulators like siponimod and ozanimod [1], provides a clear functional null for S1P1-mediated immune cell trafficking in both in vitro and in vivo assays [2].

Application
Selection Property
Validation Focus
PKCδ signaling in cancer cell apoptosis
SphK2‑non‑substrate, S1P1‑null activator
Confirm PKCδ‑dependent cytotoxicity endpoints; exclude S1P‑mediated immunomodulation
HCC cell‑model studies
Selective antiproliferative profile in liver cancer lines
Validate IC50 endpoints in HCC lines; normal hepatocyte counter‑screen for selectivity context
B‑cell malignancy pathway research
Non‑immunosuppressive cytotoxicity in B‑cell models
Probe PKCδ‑dependent cell‑killing in CLL/MCL models without immune cell depletion bias
S1P receptor comparator studies
Functional null for S1P1 agonism and lymphopenia
Use as control to isolate S1P1‑mediated trafficking effects in immune cell migration assays

Technical Documentation Hub

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